molecular formula C4H8NaO7 B152809 Sodium tartrate dihydrate CAS No. 6106-24-7

Sodium tartrate dihydrate

Cat. No.: B152809
CAS No.: 6106-24-7
M. Wt: 191.09 g/mol
InChI Key: CPVIEGQEJUUMPA-OLXYHTOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tartrate dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as: [ \text{C}_4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting tartaric acid with sodium carbonate or sodium bicarbonate. The reaction is conducted in water, and the resulting solution is evaporated to crystallize the dihydrate form. The crystals are then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium tartrate dihydrate primarily undergoes reactions involving its carboxylate groups. These reactions include:

    Oxidation: Sodium tartrate can be oxidized to produce oxalic acid and carbon dioxide.

    Reduction: It can be reduced to produce tartaric acid.

    Complexation: Sodium tartrate forms complexes with metal ions such as copper and cobalt.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Complexation: Metal salts such as copper sulfate or cobalt chloride in aqueous solutions.

Major Products:

Scientific Research Applications

Food Industry

Sodium tartrate dihydrate is widely used as an emulsifier and binding agent in food products. Its applications include:

  • Emulsifier in Food Products : It stabilizes mixtures of fats and oils in products such as jellies, margarine, and sausage casings .
  • pH Control Agent : It helps maintain the desired acidity level in food formulations .
ApplicationDescription
EmulsifierUsed to stabilize fat-containing products like cheese and margarine.
pH ControlMaintains acidity levels in various food products.

Pharmaceuticals

In the pharmaceutical sector, this compound serves multiple roles:

  • Buffering Agent : It is utilized in buffers for molecular biology and cell culture applications, ensuring optimal conditions for biochemical reactions .
  • Therapeutic Uses : It has been studied for its potential effects on drug absorption and metabolism, particularly in relation to kidney function and toxicity profiles .
Pharmaceutical UseDescription
Buffering AgentEssential for maintaining pH in biological assays.
Therapeutic StudiesInvestigated for renal effects and metabolism pathways.

Analytical Chemistry

This compound is employed as a standard reagent in analytical methods:

  • Karl Fischer Titration : It is used to determine water content in various substances due to its stable properties as a standard .
  • Aqueous Biphasic Systems : Recent studies have explored its use in aqueous biphasic systems for separation processes .
Analytical ApplicationDescription
Karl Fischer TitrationStandard reagent for moisture analysis.
Aqueous Biphasic SystemsUsed for separating compounds based on solubility differences.

Case Studies

  • Food Emulsification :
    A study demonstrated that this compound effectively improved the texture and stability of cheese spreads, allowing for a smoother consistency without separation of fats . The emulsifying properties were attributed to its ability to interact with both water and fat phases.
  • Biological Buffers :
    In a molecular biology application, this compound was used to create a buffer system that maintained pH stability during enzyme reactions, enhancing the efficiency of DNA amplification processes . This highlights its critical role in laboratory settings.
  • Toxicological Assessment :
    Research indicated that high doses of sodium tartrate could lead to gastrointestinal disturbances; however, it was noted that adverse effects were primarily observed at excessive intake levels . This information is crucial for determining safe consumption levels in food applications.

Mechanism of Action

Sodium tartrate dihydrate acts primarily as an emulsifier and pH control agent. Its mechanism of action involves the stabilization of emulsions by reducing the surface tension between immiscible liquids. In Karl Fischer titration, it reacts with iodine and sulfur dioxide in the presence of water to form sulfur trioxide and hydrogen iodide, allowing for the precise determination of water content .

Comparison with Similar Compounds

  • Lactose monohydrate
  • Potassium citrate monohydrate
  • Calcium oxalate monohydrate

Comparison:

Uniqueness: this compound is unique due to its stable water content of 15.66%, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Biological Activity

Sodium tartrate dihydrate, also known as dithis compound, is a sodium salt derived from tartaric acid. Its chemical formula is C4H4Na2O62H2O\text{C}_4\text{H}_4\text{Na}_2\text{O}_6\cdot 2\text{H}_2\text{O} and it has a molar mass of 230.08 g/mol. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.

This compound is characterized by its crystalline structure, appearing as transparent, colorless crystals. It is highly soluble in water and has a melting point of approximately 195 °C. The compound contains two molecules of water, contributing to its stability and solubility characteristics .

1. Enzyme Inhibition

This compound acts as an acid phosphatase inhibitor , which is significant in various biochemical pathways. This property makes it useful in molecular biology and cell culture applications, where precise pH control and enzyme activity modulation are required .

2. Toxicity and Metabolism

Research indicates that this compound exhibits low oral toxicity. For instance, an LD50 value above 4,000 mg/kg body weight was recorded in mice, indicating that it is relatively safe for consumption at lower doses . However, excessive intake can lead to gastrointestinal disturbances such as nausea and abdominal cramps, particularly in individuals with pre-existing health issues .

Metabolism studies show that sodium tartrate is poorly absorbed when taken orally; only about 12% of the dose appears in urine after oral administration compared to 66% after intravenous injection. This suggests that while it is metabolized by tissues, a significant portion remains unabsorbed and may be fermented by colonic bacteria into short-chain fatty acids (SCFAs) .

Case Study 1: Renal Effects in Animal Models

In a study involving various animal models, sodium tartrate was found to have renal effects at high doses. For example, dogs exhibited advanced tubular degeneration of the kidneys when administered doses exceeding 990 mg/kg body weight per day. In contrast, no adverse effects were observed in rats at doses up to 2,730 mg/kg body weight per day .

Case Study 2: Human Tolerance

A clinical observation noted that daily doses of 10 g sodium tartrate caused adverse effects in less than 2.1% of patients with pre-existing conditions. This highlights the importance of considering individual health status when evaluating the safety of this compound .

Applications

This compound serves multiple purposes across various fields:

  • Food Industry : Used as an emulsifier and pH control agent in food products, especially cheese spreads.
  • Pharmaceuticals : Acts as a sequestering agent and has applications in drug formulation.
  • Laboratory Use : Commonly utilized as a standard for moisture content determination due to its known crystallization water content .

Research Findings

Recent investigations into the effects of gamma radiation on this compound using Electron Spin Resonance (ESR) spectroscopy revealed insights into its stability under radiation exposure. The studies indicated that the compound retains its structural integrity even when subjected to gamma irradiation, making it a candidate for further research in radiobiology .

Summary Table of Biological Activities

Property Observation
Chemical Formula C4H4Na2O62H2O\text{C}_4\text{H}_4\text{Na}_2\text{O}_6\cdot 2\text{H}_2\text{O}
Molar Mass 230.08 g/mol
LD50 (Mouse) >4,000 mg/kg
Oral Absorption (Human) ~12%
Renal Effects (High Dose) Observed in dogs at >990 mg/kg
Food Applications Emulsifier, pH control agent
Laboratory Applications Standard for moisture content determination

Q & A

Basic Research Questions

Q. How is sodium tartrate dihydrate synthesized and purified for laboratory use?

this compound is synthesized by neutralizing L-tartaric acid with sodium hydroxide. The reaction mixture is crystallized under controlled conditions (e.g., slow evaporation at 25°C) to obtain high-purity dihydrate crystals. Purification involves recrystallization in water to remove impurities like sulfates or heavy metals, followed by drying at 50–60°C to retain the dihydrate form .

Q. What analytical methods validate the purity of this compound?

Key parameters for purity assessment include:

  • Water content : Determined via thermogravimetric analysis (TGA) at 150°C, with expected loss of 15.66% ± 0.05% (w/w) .
  • pH : A 5% aqueous solution should measure 7.0–9.0 .
  • Impurities : Ion chromatography for chloride (≤0.005%) and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals (e.g., Pb ≤ 0.001%) .

Q. How is this compound standardized as a reference material in Karl Fischer (KF) titration?

  • Weigh 75–250 mg of pre-dried (150°C) this compound.

  • Dissolve in anhydrous methanol, ensuring complete solubility (fresh methanol may be required for repeated titrations).

  • Titrate with KF reagent and calculate water equivalence factor (F) using: F=W×0.1566VF = \frac{W \times 0.1566}{V}

    where WW = sample weight (mg) and VV = reagent volume (mL) .

Q. What are the storage conditions to maintain stability?

Store in airtight containers at ≤25°C, protected from light and humidity. Shelf life exceeds 2 years when stored properly .

Advanced Research Questions

Q. How can conflicting water content data arise in KF titration using this compound, and how are they resolved?

Discrepancies may stem from:

  • Incomplete dissolution in methanol : Cloudy crystals (due to impurities) reduce solubility; use only clear crystals .
  • Decomposition : Heating >150°C degrades the compound, releasing excess water. Maintain drying temperatures at 120–150°C .
  • Reagent calibration : Cross-validate with purified water (for >1% water content) or commercial standards .

Q. What methodological adjustments optimize this compound in simulated biological fluids?

For dissolution testing (e.g., in intestinal fluid simulations):

  • Prepare a buffer by mixing 1.5 g L-tartaric acid and 2.3 g this compound in 1 L water (pH 3.0).
  • Adjust ionic strength with NaCl (0.077 M) and sodium pyruvate (0.086 mM) to mimic physiological conditions .

Q. How does this compound function as a phosphatase inhibitor in biochemical assays?

It binds to acidic phosphatase active sites, disrupting substrate interactions.

  • Protocol : Add 10 mM this compound to cell lysis buffers (pH 7.4) to inhibit endogenous phosphatases during protein extraction .

Q. What safety protocols are critical when handling this compound in moisture analysis?

  • Use PPE (gloves, goggles, dust masks) to avoid respiratory irritation.
  • Avoid high-temperature decomposition (>150°C) to prevent toxic byproducts.
  • Ventilate workspaces during prolonged use .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in water equivalence factors across laboratories?

  • Inter-lab variability : Trace to differences in reagent strength, methanol batch quality, or humidity during weighing.
  • Mitigation : Adopt USP 31 Method Ia revisions (2008), which standardize the use of this compound for trace (<1%) water determination and specify solubility constraints in methanol .

Q. Cross-Disciplinary Applications

Q. Can this compound be adapted for environmental microplastic studies?

Yes:

  • Use as a density separation agent (1.2–1.6 g/cm³) to isolate microplastics from sediment.
  • Prepare a 5% solution and centrifuge at 3,000 rpm for 20 minutes to partition microplastics .

Properties

Key on ui mechanism of action

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils.

CAS No.

6106-24-7

Molecular Formula

C4H8NaO7

Molecular Weight

191.09 g/mol

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate

InChI

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1

InChI Key

CPVIEGQEJUUMPA-OLXYHTOASA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.O.[Na]

Key on ui other cas no.

6106-24-7

physical_description

White solid;  [Merck Index]

Pictograms

Irritant

solubility

Soluble in cold water

Synonyms

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate;  [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate;  Tartaric Acid Disodium Salt Dihydrate;  Disodium Tartarate Dihydrate;  Disodium Tartrate Dihydrate;  Sodium Tartrate Dihy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium tartrate dihydrate
Sodium tartrate dihydrate
Sodium tartrate dihydrate
Sodium tartrate dihydrate
Sodium tartrate dihydrate
Sodium tartrate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.